

Application Notes and Protocols: Osi-930 and Erlotinib Combination Therapy

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Compound of Interest

Compound Name: Osi-930

Cat. No.: B1683839

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Introduction

The combination of **OSI-930** and erlotinib represents a rational therapeutic strategy targeting key pathways in cancer progression: angiogenesis and tumor cell proliferation. Erlotinib is a well-established inhibitor of the epidermal growth factor receptor (EGFR), a key driver of cell growth and survival in many solid tumors.[1] **OSI-930** is a multi-targeted tyrosine kinase inhibitor with potent activity against vascular endothelial growth factor receptor (VEGFR) and c-Kit, both crucial for tumor angiogenesis and growth.[2] The rationale for combining these agents lies in the potential for synergistic or additive antitumor effects by simultaneously blocking two critical signaling cascades. Preclinical studies have suggested that the combined blockade of EGFR and VEGFR pathways can lead to enhanced antitumor activity and long-term remissions in various cancer models.

These application notes provide a comprehensive overview of the preclinical and clinical data on the **OSI-930** and erlotinib combination, along with detailed protocols for key experimental assays to evaluate this therapeutic approach.

Mechanism of Action

Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/Akt, ultimately leading to reduced cell proliferation and

increased apoptosis. **OSI-930** primarily targets VEGFR-2 and c-Kit, inhibiting the signaling required for endothelial cell proliferation and migration (angiogenesis) and tumor cell growth. The dual inhibition of these pathways is expected to result in a more comprehensive blockade of tumor growth and survival mechanisms.

A significant pharmacokinetic interaction has been identified between the two drugs. Co-administration of erlotinib leads to a two-fold increase in **OSI-930** exposure, which is attributed to the inhibition of aldehyde oxidase-mediated metabolism of **OSI-930** by erlotinib. This interaction necessitates careful dose consideration in clinical settings.

Data Presentation

Preclinical Efficacy: In Vivo Xenograft Models

While the full dataset from preclinical xenograft models of the **OSI-930** and erlotinib combination is not publicly available in detail, a phase 1 clinical trial reported that the combination showed "additional antitumor activity compared to either agent alone with long-term remissions in multiple xenograft models". The following table illustrates the expected format and nature of such preclinical data, based on typical xenograft studies.

Table 1: Illustrative Antitumor Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment Group	Dose and Schedule	Mean Tumor Volume (mm ³) at Day 21	Percent Tumor Growth Inhibition (%)
Vehicle Control	-	1500 ± 250	0
Erlotinib	50 mg/kg, daily	900 ± 180	40
OSI-930	100 mg/kg, daily	1050 ± 200	30
OSI-930 + Erlotinib	100 mg/kg + 50 mg/kg, daily	300 ± 90	80

Note: The data in this table is illustrative and intended to represent the potential synergistic effect of the combination therapy. Actual results would be dependent on the specific tumor

model and experimental conditions.

Clinical Trial Data: Phase 1 Study in Advanced Solid Tumors

A phase 1 clinical trial evaluated the safety, pharmacokinetics, and preliminary efficacy of the **OSI-930** and erlotinib combination in patients with advanced solid tumors.

Table 2: Phase 1 Clinical Trial - Dose Escalation and Patient Characteristics

Cohort	OSI-930 Dose (BID)	Erlotinib Dose (QD)	Number of Patients
1	200 mg	100 mg	7
2	200 mg	150 mg	7
3	300 mg	150 mg	7

Table 3: Phase 1 Clinical Trial - Common Adverse Events (All Grades)

Adverse Event	Frequency (%)
Anorexia	85
Diarrhea	75
Rash	70
Lethargy	65

Table 4: Phase 1 Clinical Trial - Pharmacokinetic and Pharmacodynamic Findings

Parameter	Finding
OSI-930 Exposure	~2-fold increase with erlotinib co-administration
sVEGFR2 Levels	Decline observed in all patients
Clinical Activity	10 patients achieved disease stabilization (median duration 119 days)

The recommended phase 2 dose was determined to be 200 mg **OSI-930** BID combined with 150 mg erlotinib QD.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **OSI-930** and erlotinib, alone and in combination, on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A549, H1975)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **OSI-930** and Erlotinib stock solutions (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium and incubate for 24 hours.
- Prepare serial dilutions of **OSI-930** and erlotinib in complete growth medium.
- Treat the cells with various concentrations of **OSI-930**, erlotinib, or the combination. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

- Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- Aspirate the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Combination effects can be analyzed using software such as CalcuSyn to determine synergy (Combination Index < 1).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of **OSI-930** and erlotinib on the phosphorylation status of key proteins in the EGFR and VEGFR signaling pathways.

Materials:

- Cancer cell line of interest
- **OSI-930** and Erlotinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR2, anti-total-VEGFR2, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with **OSI-930**, erlotinib, or the combination for a specified time (e.g., 2, 6, 24 hours).
- Lyse the cells in lysis buffer and quantify protein concentration.
- Separate 20-40 µg of protein per sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Densitometry analysis can be performed to quantify changes in protein phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the **OSI-930** and erlotinib combination in a preclinical animal model.

Materials:

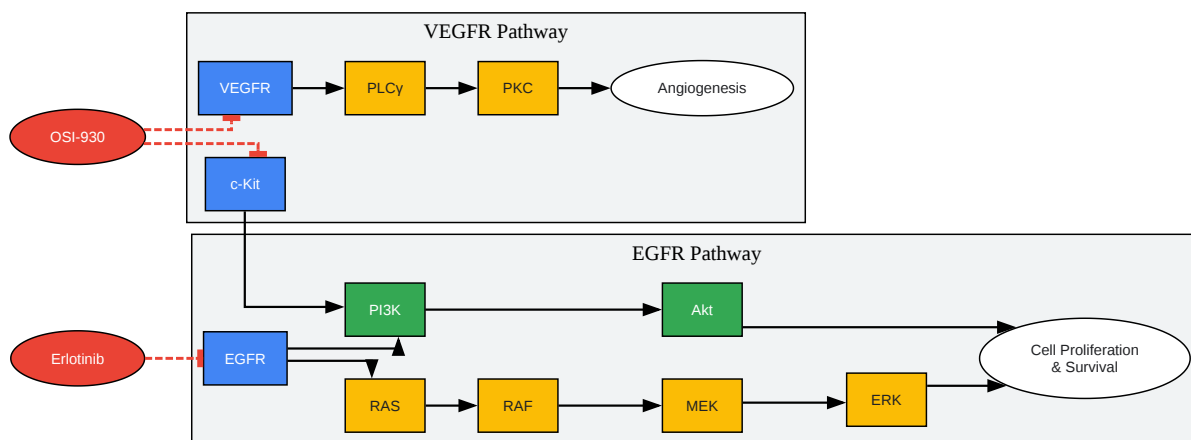
- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- Cancer cell line of interest (e.g., H1975)
- Matrigel (optional)

- **OSI-930** and Erlotinib formulations for oral gavage
- Calipers for tumor measurement
- Animal housing and care facilities

Protocol:

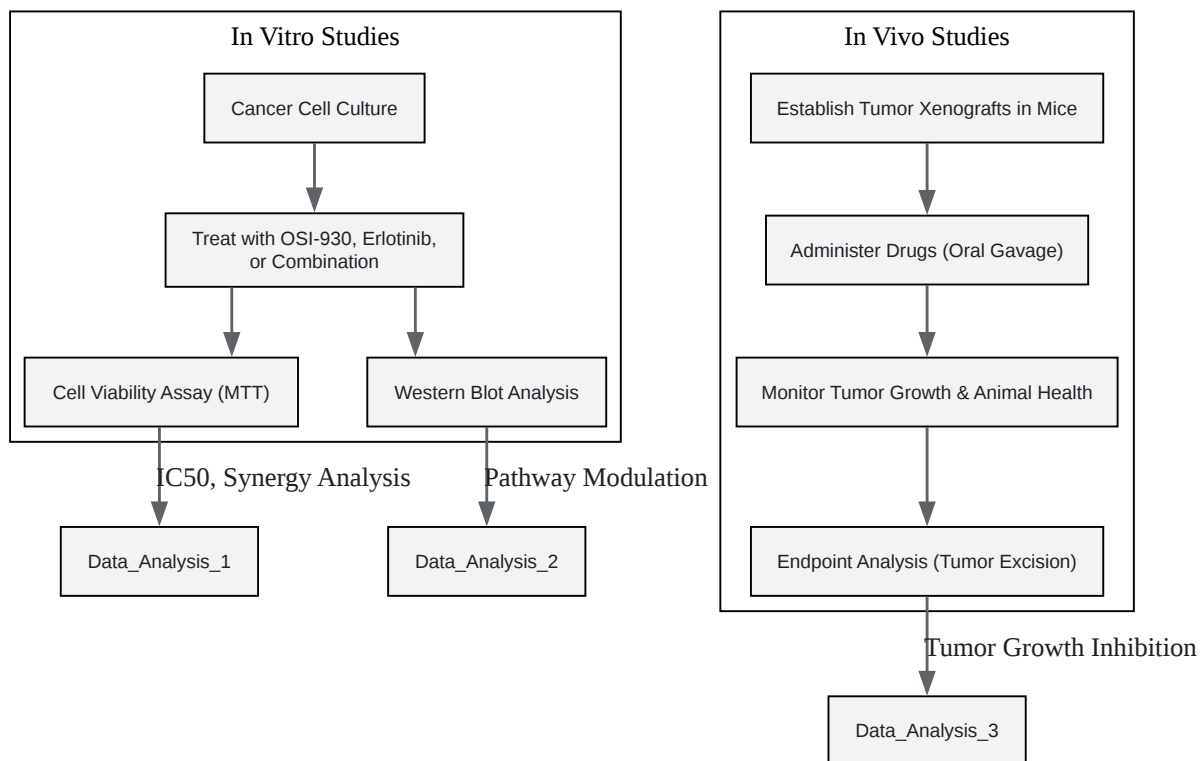
- Subcutaneously inject $1-5 \times 10^6$ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, **OSI-930** alone, erlotinib alone, combination).
- Administer the drugs daily via oral gavage at the predetermined doses.
- Measure tumor volume with calipers every 2-3 days using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
- Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.

Visualizations



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Caption: Combined inhibition of EGFR and VEGFR/c-Kit signaling pathways.



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References

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- 2. A phase 1 study of OSI-930 in combination with erlotinib in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
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